5-(4-fluorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxypropyl group, and a dimethylpyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Addition of the Hydroxypropyl Group: The hydroxypropyl group is added via an alkylation reaction, using a hydroxypropyl halide and a base.
Methylation: The final step involves the methylation of the pyrrolopyrimidine core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a hydrocarbon derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-FLUOROPHENYL)-4-(2-METHOXYPHENOXY)THIENO(2,3-D)PYRIMIDINE
- 5-(4-FLUOROPHENYL)-3-HYDROXY-4-(5-METHYL-2-FUROYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
5-(4-FLUOROPHENYL)-6-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H18FN3O3 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-(3-hydroxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18FN3O3/c1-19-13-10-21(8-3-9-22)15(11-4-6-12(18)7-5-11)14(13)16(23)20(2)17(19)24/h4-7,10,22H,3,8-9H2,1-2H3 |
InChI Key |
MYEGPLFUKZTBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCO |
Origin of Product |
United States |
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